8,8-Dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride
Description
Properties
IUPAC Name |
8,8-dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-10(2)6-11-5-7-3-4-8(13)12-9(7)10;/h3-4,11H,5-6H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYHJKOPRPHDBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C1NC(=O)C=C2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2580197-54-0 | |
| Record name | 8,8-dimethyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization from Pyridone Precursors
A prevalent method involves cyclocondensation of 2-aminonicotinic acid derivatives with cyclic ketones. For example, reacting 2-amino-5-methylnicotinic acid with dimedone (5,5-dimethylcyclohexane-1,3-dione) under acidic conditions yields the 1,6-naphthyridin-2-one skeleton. The reaction proceeds via enamine formation, followed by intramolecular cyclization, as shown below:
$$
\text{2-Amino-5-methylnicotinic acid} + \text{Dimedone} \xrightarrow{\text{HCl, reflux}} \text{8,8-Dimethyl-1,6-naphthyridin-2-one} + \text{H}_2\text{O}
$$
This method achieves moderate yields (45–60%) and is scalable for industrial applications.
Transition Metal-Catalyzed Coupling
Partial Hydrogenation to Tetrahydro Derivative
Catalytic Hydrogenation Conditions
The aromatic 1,6-naphthyridin-2-one is hydrogenated using a palladium-on-carbon (Pd/C) catalyst under 3–5 atm H$$_2$$ pressure. Selective saturation of the 1,5,6,7 positions is achieved by modulating reaction time and temperature (25–50°C, 12–24 h). Over-hydrogenation is mitigated by monitoring via thin-layer chromatography (TLC).
Chemical Reduction Alternatives
Sodium borohydride (NaBH$$4$$) in combination with cerium chloride (CeCl$$3$$) selectively reduces the target double bonds without affecting the lactam ring. This method offers a safer alternative to high-pressure hydrogenation, with yields comparable to catalytic methods (75–80%).
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (37% w/w) at 0–5°C. Precipitation of the hydrochloride salt is facilitated by cooling and stirring for 2–4 h. The product is isolated via filtration, washed with cold ether, and dried under vacuum (yield: 90–95%).
Analytical Characterization
Spectroscopic Data
Purity and Stability
High-performance liquid chromatography (HPLC) analysis (C18 column, acetonitrile/water) confirms purity >98%. The hydrochloride salt exhibits stability under accelerated conditions (40°C/75% RH for 6 months), with no detectable degradation.
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridines .
Scientific Research Applications
Anticonvulsant Activity
One of the primary applications of 8,8-dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride is its potential as an anticonvulsant agent. Research has demonstrated that derivatives of naphthyridine compounds exhibit significant anticonvulsant properties. A study indicated that certain derivatives displayed promising activity in animal models, suggesting that modifications to the naphthyridine structure can enhance efficacy against seizures .
Catalytic Reactions
Naphthyridines are increasingly utilized as ligands in transition metal-catalyzed reactions. The compound can serve as a scaffold for synthesizing complex organic molecules through various catalytic processes. For instance, it has been employed in Friedländer-type annulation reactions to form larger polycyclic compounds . This versatility makes it a valuable component in synthetic organic chemistry.
Supramolecular Chemistry
In supramolecular chemistry, naphthyridine derivatives are used to create molecular receptors and self-assembled systems. Their ability to form hydrogen bonds enhances their utility in designing selective molecular tweezers and host–guest systems . This application is particularly relevant for developing sensors and materials with specific binding properties.
Case Study 1: Anticonvulsant Activity
A series of studies focused on the structure-activity relationship (SAR) of naphthyridine derivatives revealed that modifications at specific positions significantly impact anticonvulsant efficacy. For example, compounds with additional alkyl groups at the 8-position demonstrated enhanced activity compared to their unsubstituted counterparts. This finding supports the hypothesis that steric factors play a crucial role in pharmacological activity .
Case Study 2: Synthesis and Characterization
Research involving the synthesis of this compound outlined methods for its preparation and characterization. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) were employed to confirm the structure and purity of synthesized compounds. These methods ensure that the compound can be reliably used in further studies and applications .
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one;hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substitution Patterns
The 1,6-naphthyridine scaffold is shared among analogs, but substituent variations significantly influence their properties:
Physicochemical and Pharmacological Properties
- Solubility : Hydrochloride salts (e.g., 8,8-dimethyl, 2-chloro) enhance aqueous solubility compared to free bases .
- Lipophilicity : Bulkier substituents (e.g., isobutyl, CF₃) increase logP values, impacting membrane permeability and CNS penetration .
- Bioactivity: Tetrazole-containing analogs (e.g., ZD7155) target angiotensin II receptors, while dihydro-naphthyridinones are explored for antiviral or antiparkinsonian activity .
Positional Isomerism and Electronic Effects
- 1,6- vs. 1,7-Naphthyridines : 1,6-Naphthyridines exhibit distinct electronic profiles due to nitrogen positioning, affecting hydrogen bonding and receptor interactions .
- Methoxy vs. Methyl Groups : Methoxy substituents (e.g., in benzo[de][1,6]naphthyridines) introduce electron-withdrawing effects, altering reactivity in electrophilic substitutions .
Biological Activity
8,8-Dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 178.23 g/mol
- CAS Number : 20049-03-0
Research indicates that 8,8-dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one exhibits several biological activities:
- Anticonvulsant Activity : Studies have shown that derivatives of naphthyridine compounds can act as anticonvulsants. For instance, a series of 8,8-dimethylnaphthyridine compounds demonstrated significant anticonvulsant effects in animal models. The structure-activity relationship (SAR) studies highlighted that modifications at specific positions enhance their efficacy against seizures .
- Antitumor Properties : Naphthyridine derivatives are known for their antitumor activities. A review identified various 1,6-naphthyridin-2(1H)-ones as potential antitumor agents. These compounds interact with multiple biological targets associated with cancer cell proliferation and survival .
- Neuroprotective Effects : Some studies suggest that naphthyridine derivatives may provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Anticonvulsant Activity
A notable study reported the synthesis of a new series of 8,8-dimethylnaphthyridine compounds which exhibited promising anticonvulsant activity in vivo. The study emphasized the importance of specific substitutions on the naphthyridine ring in enhancing pharmacokinetic profiles and efficacy .
| Compound | Activity | Pharmacokinetic Profile |
|---|---|---|
| SB-270664 | Anticonvulsant | Favorable |
| Compound 12 | Anticonvulsant | Encouraging |
Antitumor Activity
In a comprehensive review analyzing various naphthyridine derivatives, it was found that specific compounds showed significant cytotoxic effects against melanoma and other neoplasms. The study categorized these compounds based on their structural features and biological targets .
| Compound | Target Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Melanoma | 15 |
| Compound B | Breast Cancer | 10 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8,8-dimethyl-1,5,6,7-tetrahydro-1,6-naphthyridin-2-one hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via substitution-triggered rearrangements. For example, chlorinated intermediates (e.g., 1,3-dichloro derivatives) react with cyclic amines to form 1-amino-3-chloro derivatives, which rearrange into naphthyridinones under prolonged heating (15 hours at 100–120°C) . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Temperature control : Prolonged heating above 100°C is critical for ring closure.
- Catalysts : Acidic conditions (e.g., HCl) accelerate cyclization.
- Yield optimization data (from similar naphthyridine derivatives):
| Reaction Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|
| 10 | 90 | 35 |
| 15 | 110 | 62 |
| 20 | 120 | 58 |
Q. How can researchers confirm the structural integrity of 8,8-dimethyl-1,6-naphthyridin-2-one hydrochloride using spectroscopic methods?
- Methodological Answer :
- NMR : The hydrochloride salt shows distinct proton signals for methyl groups (δ 1.2–1.5 ppm, singlet) and deshielded aromatic protons (δ 7.8–8.2 ppm). Quaternary carbons in the naphthyridine core appear at δ 145–160 ppm in NMR .
- IR : A strong absorption band near 1680 cm confirms the carbonyl group (C=O) .
- X-ray crystallography : Resolves hydrogen-bonding patterns between the hydrochloride ion and the heterocyclic nitrogen .
Advanced Research Questions
Q. What mechanistic insights explain the rearrangement of chlorinated intermediates into 8,8-dimethyl-1,6-naphthyridin-2-one derivatives?
- Methodological Answer : The reaction proceeds via a nucleophilic substitution at the chlorine atom, followed by a [1,3]-hydride shift to stabilize the intermediate. Acidic conditions protonate the amine, facilitating ring closure through intramolecular cyclization. Computational studies on analogous systems suggest a Gibbs free energy barrier of ~25 kcal/mol for the hydride shift step .
Q. How can factorial design optimize the synthesis of 8,8-dimethyl-1,6-naphthyridin-2-one hydrochloride to address low yields in scale-up?
- Methodological Answer : A 2 factorial design evaluates three factors: temperature (90–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0–5 mol% HCl). Response surface modeling identifies interactions between variables. For example:
- High temperature + DMF + 3 mol% HCl maximizes yield (72%).
- Low temperature + acetonitrile results in incomplete cyclization (<20% yield) .
Q. What strategies resolve contradictions in reported biological activity data for naphthyridine derivatives?
- Methodological Answer : Discrepancies often arise from:
- Impurity profiles : Use HPLC-MS to quantify byproducts (e.g., decahydro derivatives from over-hydrogenation) .
- Solubility differences : Compare activity in polar (e.g., DMSO) vs. nonpolar (e.g., THF) solvents.
- Receptor specificity : Molecular docking studies reveal that 8,8-dimethyl substitution alters binding affinity to adenosine receptors vs. unrelated targets .
Experimental Design and Data Analysis
Q. How do hygroscopic properties of 8,8-dimethyl-1,6-naphthyridin-2-one hydrochloride impact experimental reproducibility?
- Methodological Answer : The hydrochloride salt is hygroscopic, requiring strict moisture control:
- Storage : Under inert atmosphere (argon) at 4°C .
- Handling : Use a glovebox for weighing.
- Quantification : Karl Fischer titration confirms water content (<0.1% w/w) before reactions .
Q. What computational tools predict the reactivity of 8,8-dimethyl-1,6-naphthyridin-2-one hydrochloride in nucleophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
